![molecular formula C20H15ClN4O3S B2514039 1-((3-chlorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 844454-96-2](/img/structure/B2514039.png)
1-((3-chlorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-chlorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C20H15ClN4O3S and its molecular weight is 426.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((3-chlorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a member of the quinoxaline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₇ClN₂O₃S
- Molecular Weight : 376.9 g/mol
- CAS Number : 1286726-86-0
Quinoxaline derivatives often exhibit their biological effects through multiple mechanisms:
- Inhibition of Enzyme Activity : Many quinoxaline compounds act as enzyme inhibitors, targeting specific pathways involved in cell proliferation and survival.
- Antiviral Activity : Some derivatives have shown potential against viral infections by disrupting viral replication processes.
- Antimicrobial Properties : The sulfonamide moiety in these compounds enhances their ability to combat bacterial infections.
Antitumor Activity
Recent studies have highlighted the antitumor potential of quinoxaline derivatives:
- A study indicated that certain quinoxaline sulfonamide derivatives displayed significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 0.5 to 4.75 μg/mL .
- The structure-activity relationship (SAR) revealed that modifications such as the introduction of a carboxylic acid group can enhance antitumor activity significantly .
Antimicrobial Activity
Quinoxaline derivatives have also been assessed for their antimicrobial properties:
- Research demonstrated that specific compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative showed a zone of inhibition (ZOI) of 8 mm against Staphylococcus aureus and other strains .
- The presence of electron-withdrawing groups such as chlorine was found to be critical in enhancing antimicrobial efficacy .
Antiviral Activity
Quinoxaline derivatives have been investigated for their antiviral properties:
- A systematic review found that some quinoxaline compounds displayed activity against Hepatitis B virus (HBV), although high cytotoxicity was noted at effective concentrations .
Study on Antitumor Effects
In a recent study published in MDPI, researchers synthesized a series of quinoxaline derivatives and evaluated their anticancer activities against several tumor cell lines. The most potent compound demonstrated an IC50 value significantly lower than that of doxorubicin, indicating its potential as a chemotherapeutic agent .
Study on Antimicrobial Efficacy
Another study focused on the synthesis and evaluation of various quinoxaline derivatives for antibacterial activity. The results showed that certain modifications led to enhanced ZOI against multiple bacterial strains, confirming the importance of structural variations in determining biological efficacy .
Summary Table of Biological Activities
Activity Type | Compound Example | IC50 Value (µg/mL) | Notable Findings |
---|---|---|---|
Antitumor | Quinoxaline derivative A | 0.5 | Higher efficacy than doxorubicin |
Antimicrobial | Quinoxaline derivative B | N/A | ZOI of 8 mm against S. aureus |
Antiviral | Quinoxaline derivative C | N/A | Active against HBV with high cytotoxicity |
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives, including 1-((3-chlorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline. These compounds exhibit activity against a range of pathogens, including bacteria and fungi. For instance, quinoxaline sulfonamide derivatives have shown promising results against Leishmania species, with certain analogs demonstrating IC50 values as low as 3.1 µM, indicating potent antileishmanial activity .
Antiviral Properties
Quinoxaline derivatives are also being investigated for their antiviral properties. Compounds similar to this compound have been reported to inhibit viral replication effectively. A notable study indicated that specific quinoxaline hybrids exhibited strong inhibitory effects against the H1N1 influenza virus with an IC50 of 0.2164 μM while maintaining a high safety profile in non-cancerous cells . This suggests potential for further development in antiviral therapies.
Anticancer Activity
The anticancer properties of quinoxaline derivatives are well-documented. Research has shown that compounds related to this compound possess significant antiproliferative effects against various cancer cell lines. For example, derivatives tested against human HCT-116 and MCF-7 cell lines demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL . This highlights their potential as candidates for cancer therapeutics.
Anti-inflammatory Effects
Another area of application for quinoxaline derivatives is in anti-inflammatory treatments. Certain compounds have shown the ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. The incorporation of specific chemical moieties into the quinoxaline structure has been associated with enhanced anti-inflammatory activity, making these compounds valuable for developing treatments for inflammatory diseases .
Synthesis and Structural Modifications
The synthesis of this compound involves various methodologies that enhance its biological activity and solubility profiles. Techniques such as cyclo-condensation and modifications using sulfonyl chlorides have been employed to create analogs with improved pharmacological properties .
Propiedades
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-(furan-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3S/c21-14-5-3-7-16(11-14)29(26,27)25-13-24(12-15-6-4-10-28-15)19-20(25)23-18-9-2-1-8-17(18)22-19/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJJVTDVLIIZQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.